4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of imidazole, piperazine, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperazine intermediates, followed by their coupling with a pyrimidine derivative. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(2-aminoethyl)imidazole
- 1-methyl-1H-imidazole-4-ethanamine
- 2-(1-methylimidazol-4-yl)ethanamine
Uniqueness
4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of imidazole, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6/c1-20-3-2-17-12(20)22-6-4-21(5-7-22)11-8-10(13(14,15)16)18-9-19-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGWFNSLCWIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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